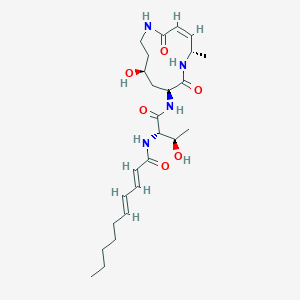
2-amino-1-butyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-butyl-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring, an amino group, and a nitrile group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to possess anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It has also been shown to induce G2/M cell cycle arrest, which is a process that prevents cells from dividing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-amino-1-butyl-1H-pyrrole-3-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to conduct more studies on its potential anti-cancer properties and its mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction between 1,4-dibromobutane and 1H-pyrrole-3-carbonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-bromo-2-butene and 1H-pyrrole-3-carbonitrile in the presence of a palladium catalyst. Both methods have been shown to yield high purity products.
Propiedades
Número CAS |
114344-37-5 |
|---|---|
Nombre del producto |
2-amino-1-butyl-1H-pyrrole-3-carbonitrile |
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-amino-1-butylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-2-3-5-12-6-4-8(7-10)9(12)11/h4,6H,2-3,5,11H2,1H3 |
Clave InChI |
FOEYKARRRIIPNF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1N)C#N |
SMILES canónico |
CCCCN1C=CC(=C1N)C#N |
Sinónimos |
1H-Pyrrole-3-carbonitrile, 2-amino-1-butyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)





